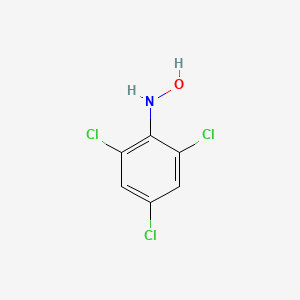

2,4,6-Trichloro-N-hydroxyaniline

説明

N-(2,4,6-trichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trichlorophenyl ring

特性

CAS番号 |

35758-77-1 |

|---|---|

分子式 |

C6H4Cl3NO |

分子量 |

212.5 g/mol |

IUPAC名 |

N-(2,4,6-trichlorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |

InChIキー |

WHBFPBZHTDRHLF-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1Cl)NO)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trichlorophenyl)hydroxylamine typically involves the reaction of 2,4,6-trichloronitrobenzene with reducing agents. One common method is the reduction of 2,4,6-trichloronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction proceeds under mild conditions, yielding N-(2,4,6-trichlorophenyl)hydroxylamine as the primary product.

Industrial Production Methods

Industrial production of N-(2,4,6-trichlorophenyl)hydroxylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

N-(2,4,6-trichlorophenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(2,4,6-trichlorophenyl)nitrosoamine.

Reduction: Further reduction can lead to the formation of N-(2,4,6-trichlorophenyl)amine.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc dust and ammonium chloride are frequently used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: N-(2,4,6-trichlorophenyl)nitrosoamine

Reduction: N-(2,4,6-trichlorophenyl)amine

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

N-(2,4,6-trichlorophenyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of N-(2,4,6-trichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

類似化合物との比較

Similar Compounds

- N-(2,4,6-trichlorophenyl)amine

- N-(2,4,6-trichlorophenyl)nitrosoamine

- 2,4,6-trichlorophenol

Uniqueness

N-(2,4,6-trichlorophenyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity

Q & A

Q. What are the recommended analytical methods for characterizing 2,4,6-Trichloro-N-hydroxyaniline purity and structural integrity?

To ensure accurate characterization, researchers should combine multiple techniques:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection (λ = 254 nm) and compare retention times against certified standards .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR in deuterated DMSO to confirm substituent positions and hydroxylamine functionality. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

- Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling 2,4,6-Trichloro-N-hydroxyaniline in laboratory settings?

- Storage: Maintain at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2,4,6-Trichloro-N-hydroxyaniline to maximize yield while minimizing hazardous byproducts?

- Stepwise Chlorination: Use controlled chlorination of N-hydroxyaniline with sulfuryl chloride (SOCl) at 40–50°C, monitoring reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination .

- Hydroxylamine Stabilization: Introduce hydroxylamine hydrochloride (NHOH·HCl) in anhydrous ethanol to reduce nitroso byproduct formation .

- Purification: Recrystallize the product from a hexane/ethyl acetate mixture (3:1 v/v) to isolate high-purity crystals (>98%) .

Q. What methodological frameworks address contradictions in degradation studies of 2,4,6-Trichloro-N-hydroxyaniline in environmental matrices?

- Comparative Analysis: Apply systematic comparison of degradation pathways (e.g., photolysis vs. microbial degradation) under standardized pH and temperature conditions to resolve discrepancies in half-life data .

- Heterogeneous Catalysis: Investigate TiO-mediated photocatalysis to identify intermediate radicals via electron paramagnetic resonance (EPR) spectroscopy, clarifying conflicting degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。